

Quinidine N-oxide chemical properties and structure

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Compound of Interest

Compound Name: Quinidine N-oxide

Cat. No.: B1211409

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Quinidine N-oxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinidine N-oxide is a primary metabolite of the antiarrhythmic drug quinidine. Formed in the liver primarily by the action of cytochrome P450 3A4 (CYP3A4), it is generally considered to be pharmacologically inactive.^{[1][2]} Understanding the chemical properties, structure, and metabolic fate of **quinidine N-oxide** is crucial for a comprehensive toxicological and pharmacological assessment of its parent drug, quinidine. This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and analytical methodologies for **quinidine N-oxide**, tailored for professionals in research and drug development.

Chemical Properties and Structure

Quinidine N-oxide is a derivative of quinidine where the nitrogen atom of the quinuclidine ring is oxidized. This structural modification significantly alters the physicochemical properties of the parent molecule.

Chemical Structure

The chemical structure of **Quinidine N-oxide** is depicted below:

(Image of the chemical structure of **Quinidine N-oxide** would be placed here in a real document)

Figure 1: Chemical Structure of **Quinidine N-oxide**.

Physicochemical Properties

A summary of the key physicochemical properties of **Quinidine N-oxide** is presented in the table below.

Property	Value	Reference
CAS Number	70116-00-6	[2]
Molecular Formula	C ₂₀ H ₂₄ N ₂ O ₃	[2]
Molecular Weight	340.42 g/mol	[2]
Appearance	Off-White Solid	
Solubility	Soluble in DMSO and Methanol.	
Predicted pKa	11.93 ± 0.20	
Storage	2-8°C Refrigerator, Under inert atmosphere.	

Experimental Protocols

Synthesis of Quinidine N-oxide

Quinidine N-oxide can be synthesized by the oxidation of quinidine. One common method involves the use of meta-chloroperoxybenzoic acid (m-CPBA).

Protocol: Synthesis of **Quinidine N-oxide** using m-CPBA

- Dissolution: Dissolve quinidine (1.0 equivalent) in a suitable chlorinated solvent, such as dichloromethane (DCM), to a concentration of approximately 0.1 M.

- **Reagent Addition:** To the stirred solution at 0 °C (ice bath), add a solution of m-CPBA (1.1 equivalents) in DCM dropwise.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess m-CPBA.
- **Extraction:** Extract the aqueous layer with DCM (3 x volumes).
- **Washing and Drying:** Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel using a mobile phase of dichloromethane and methanol (e.g., a gradient of 2% to 10% methanol in dichloromethane) to yield pure **Quinidine N-oxide**.

Analytical Methods

Protocol: Analysis of **Quinidine N-oxide** by RP-HPLC

A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method can be used for the quantification of **Quinidine N-oxide**.

Parameter	Specification
Column	C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase	A gradient of acetonitrile and 10 mM ammonium acetate buffer (pH 7)
Flow Rate	1.0 mL/min
Detection	UV at 235 nm
Injection Volume	10 µL
Column Temperature	30 °C

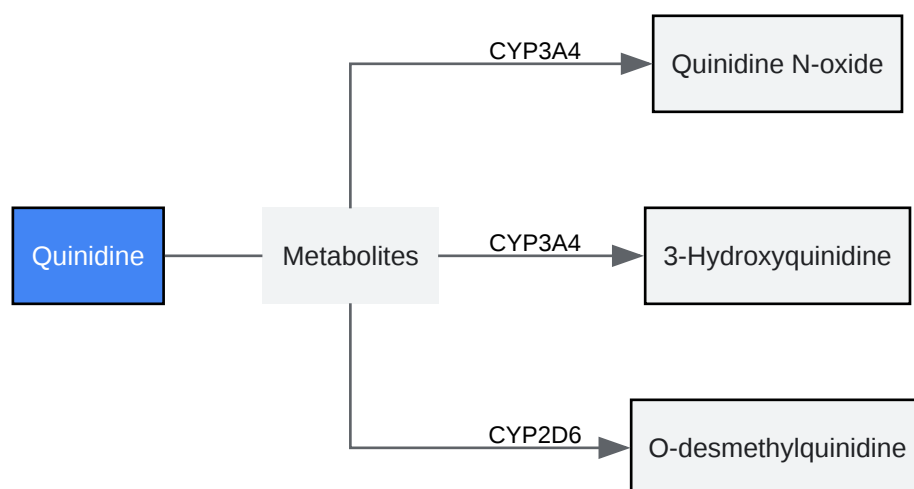
Sample Preparation:

- Prepare a stock solution of **Quinidine N-oxide** in methanol.
- Prepare working standards by serial dilution of the stock solution in the mobile phase.
- For biological samples, perform a protein precipitation step using acetonitrile, followed by centrifugation and filtration of the supernatant before injection.

Mandatory Visualizations

Metabolic Pathway of Quinidine

Quinidine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes. The formation of **Quinidine N-oxide** is a significant metabolic pathway.

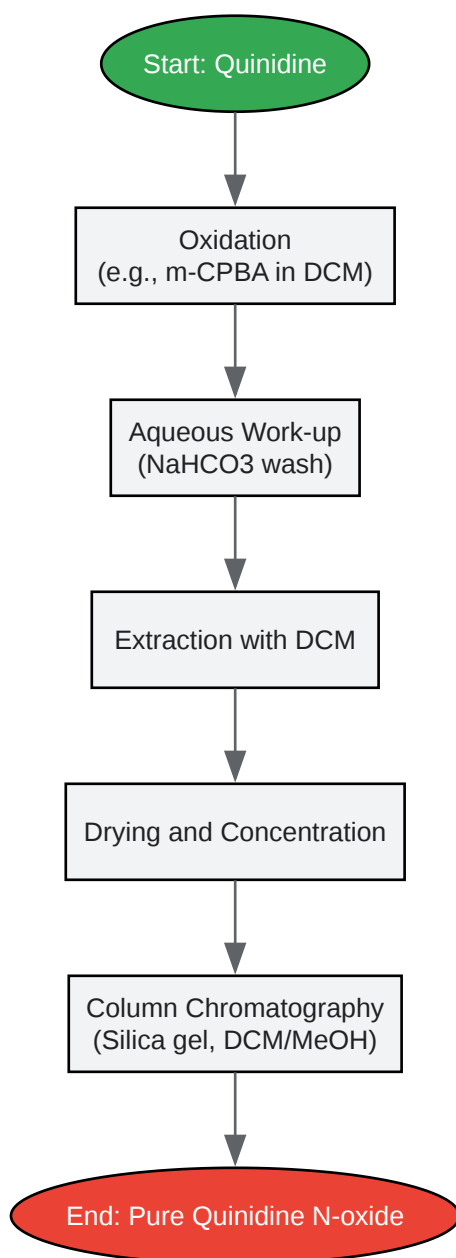


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Caption: Metabolic pathway of Quinidine to its major metabolites.

Experimental Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of **Quinidine N-oxide**.



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Caption: General workflow for the synthesis and purification of **Quinidine N-oxide**.

Structural Elucidation Data

Mass Spectrometry

The mass spectrum of **Quinidine N-oxide** shows a characteristic fragmentation pattern. The protonated molecule $[M+H]^+$ is observed, and a key fragment corresponds to the loss of an oxygen atom from the N-oxide moiety. The fragmentation pattern of quinine N-oxide, a

diastereomer, shows a protonated molecular ion at m/z 341 and product ions at m/z 323, 296, 198, 186, and 160. A similar pattern is expected for **quinidine N-oxide**.

NMR Spectroscopy

The ^1H and ^{13}C NMR spectra of **Quinidine N-oxide** are consistent with its proposed structure. The chemical shifts of the protons and carbons in the quinuclidine ring are particularly affected by the presence of the N-oxide group compared to the parent quinidine molecule. Detailed ^1H and ^{13}C NMR data for quinoline N-oxide derivatives have been reported, which can serve as a reference for interpreting the spectra of **Quinidine N-oxide**.

Conclusion

This technical guide provides a detailed overview of the chemical properties, structure, synthesis, and analysis of **Quinidine N-oxide**. The provided experimental protocols and data are intended to be a valuable resource for researchers, scientists, and drug development professionals working with quinidine and its metabolites. A thorough understanding of this pharmacologically inactive metabolite is essential for a complete characterization of the disposition and safety profile of quinidine.

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References

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